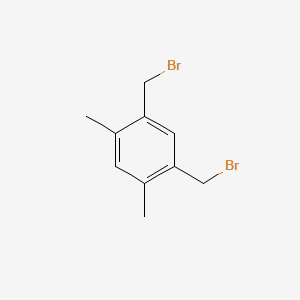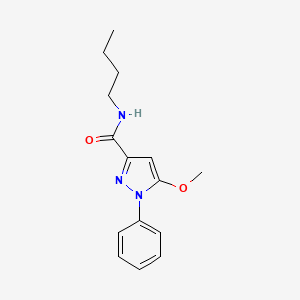![molecular formula C19H30O B14632249 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane CAS No. 53832-42-1](/img/structure/B14632249.png)
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity. The choice of catalysts and reaction conditions can significantly impact the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols .
Scientific Research Applications
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar phenyl group but differs in its overall structure and reactivity.
1,4-Dimethylbenzene: While structurally simpler, it provides a basis for understanding the reactivity of substituted phenyl compounds.
Uniqueness
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is unique due to its combination of an oxirane ring and a substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
53832-42-1 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-[6-(4-ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C19H30O/c1-5-16-10-12-17(13-11-16)8-6-7-15(2)9-14-18-19(3,4)20-18/h10-13,15,18H,5-9,14H2,1-4H3 |
InChI Key |
JRIXQIJWSHCTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


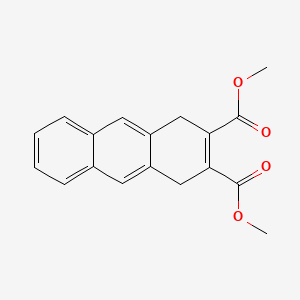
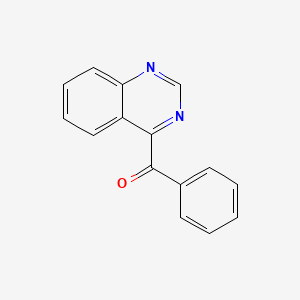
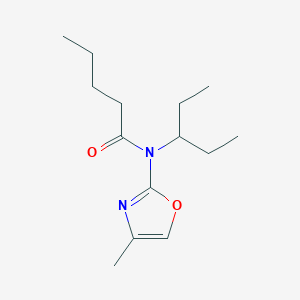
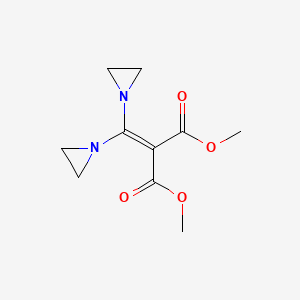

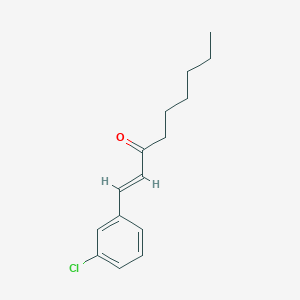

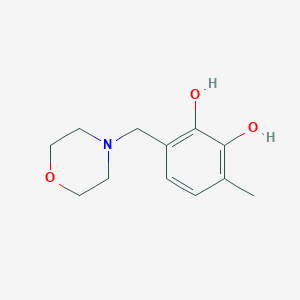
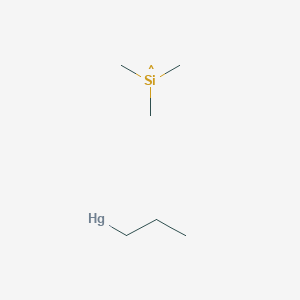
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

